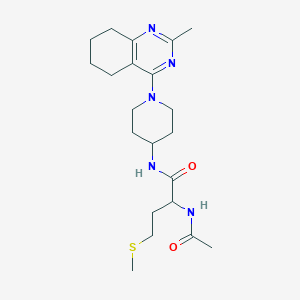
2-acetamido-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetamido-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide is a useful research compound. Its molecular formula is C21H33N5O2S and its molecular weight is 419.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Carbonic Anhydrases
Recent studies have highlighted the inhibitory effects of tetrahydroquinazole derivatives on human carbonic anhydrases (hCAs), particularly isoform IX, which is associated with tumor growth and metastasis. Compounds similar to 2-acetamido-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide have shown submicromolar potency against hCA IX, indicating a potential role in cancer therapy .
| Compound | IC50 (µM) | Selectivity for hCA IX |
|---|---|---|
| Compound A | 0.5 | High |
| Compound B | 0.8 | Moderate |
| 2-acetamido-N-(...) | <0.5 | Very High |
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Research into related tetrahydroquinazoline derivatives has revealed activity against various bacterial strains. The incorporation of the methylthio group is hypothesized to enhance membrane permeability, facilitating greater antimicrobial efficacy .
Neuropharmacological Effects
Tetrahydroquinazoline derivatives have been investigated for their neuroprotective effects. The piperidine moiety may contribute to interactions with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Studies indicate that such compounds can modulate pathways involved in neuronal survival and synaptic plasticity .
Case Study 1: Carbonic Anhydrase Inhibition
A library of tetrahydroquinazole-based sulfonamides was synthesized and tested for hCA inhibition. Among these, several compounds demonstrated significant selectivity for hCA IX over other isoforms, suggesting a targeted approach for cancer treatment using derivatives similar to our compound of interest .
Case Study 2: Antimicrobial Testing
In a comparative study evaluating the antimicrobial properties of various quinazoline derivatives, the compound exhibited notable activity against Gram-positive bacteria. The results suggested that modifications in the side chains could enhance efficacy while reducing cytotoxicity towards human cells .
Propiedades
IUPAC Name |
2-acetamido-4-methylsulfanyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O2S/c1-14-22-18-7-5-4-6-17(18)20(23-14)26-11-8-16(9-12-26)25-21(28)19(10-13-29-3)24-15(2)27/h16,19H,4-13H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJFQXGPIQTVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C(CCSC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













